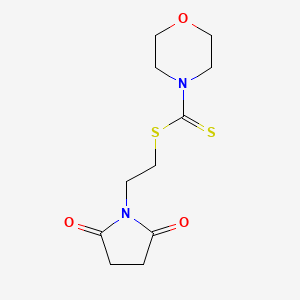![molecular formula C18H15NO4 B5917795 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one, also known as Xanthohumol, is a prenylated flavonoid that is found in the hop plant (Humulus lupulus L.). Xanthohumol has been studied extensively for its potential therapeutic applications due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one exerts its biological activities through various mechanisms of action. Studies have shown that 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one inhibits the activity of enzymes that are involved in the growth and survival of cancer cells, including topoisomerase II and III, aromatase, and proteasome. 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one also activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity. Additionally, 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms in preventing oxidative stress. 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one also inhibits the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various diseases. Additionally, 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one inhibits the growth of cancer cells and regulates glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in lab experiments is its availability and low cost. 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one can be easily synthesized from hop extracts or by chemical synthesis. Additionally, 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one exhibits various biological activities, which make it a useful tool in studying the mechanisms of action of various diseases. However, one of the limitations of using 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
Include investigating the efficacy of 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. Additionally, future studies should focus on the development of novel formulations of 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one to improve its bioavailability and efficacy. Finally, further research is needed to understand the long-term safety and toxicity of 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one.
合成法
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one can be synthesized from hop extracts or by chemical synthesis. The most common method of synthesis is through the extraction of hop cones using solvents such as ethanol or methanol. The extracted hop cones are then subjected to chromatographic separation to isolate 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one. Chemical synthesis of 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one involves the condensation of 2-hydroxybenzophenone with 4-morpholinobenzaldehyde in the presence of a base catalyst.
科学的研究の応用
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. Studies have shown that 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one also exhibits anti-diabetic properties by regulating glucose metabolism and insulin sensitivity. Additionally, 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
特性
IUPAC Name |
2-(morpholine-4-carbonyl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-17(19-7-9-22-10-8-19)15-11-14-13-4-2-1-3-12(13)5-6-16(14)23-18(15)21/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXMRFQKGNFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-ylcarbonyl)-3H-benzo[f]chromen-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

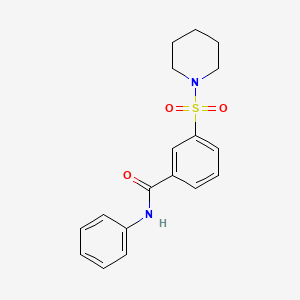

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
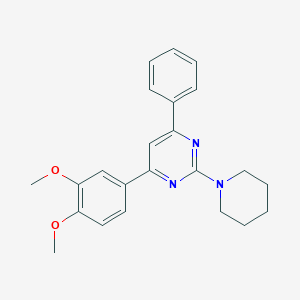
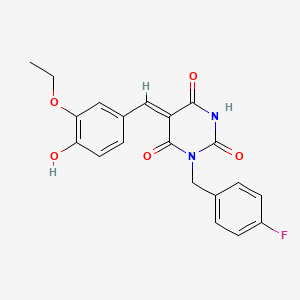
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
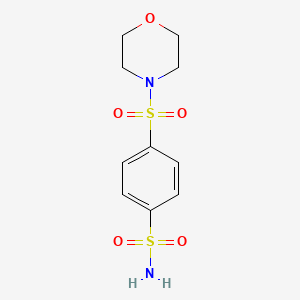
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
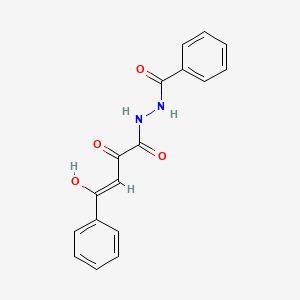
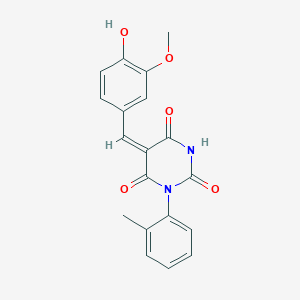
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
